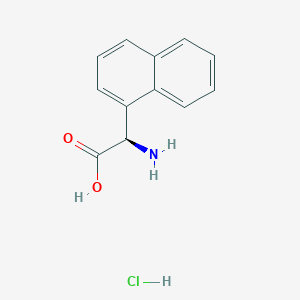
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a cyclobutane derivative that is used in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation leads to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. These effects are believed to be due to the modulation of certain neurotransmitters in the central nervous system. This compound has also been found to possess antidepressant and anxiolytic properties. These effects are believed to be due to the modulation of serotonin, dopamine, and norepinephrine levels.
Advantages and Limitations for Lab Experiments
The advantages of using (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride in lab experiments include its simple synthesis method, its potential applications in the field of medicine, and its ability to modulate neurotransmitter levels. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for the research on (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in the field of medicine.
2. Investigation of the potential use of this compound as an antidepressant and anxiolytic agent.
3. Studies on the potential use of this compound in the treatment of inflammatory disorders.
4. Investigation of the potential use of this compound in the treatment of pain and fever.
5. Studies on the potential use of this compound in the treatment of neurological disorders.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride involves the reaction of 3-bromobenzaldehyde with cyclobutanone in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound. This method is a simple and efficient way to synthesize this compound.
Scientific Research Applications
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIABPHDYJVMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2193052-01-4 |
Source


|
| Record name | (1R,3R)-3-(3-bromophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2900689.png)
![4-Amino-5-bromo-2-[methylthio]pyrimidine](/img/structure/B2900690.png)
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2900695.png)


![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2900699.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2900700.png)


![Methyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2900703.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900705.png)